molecular formula C18H15NO3 B11838610 2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid CAS No. 90034-78-9

2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid

Cat. No.: B11838610
CAS No.: 90034-78-9
M. Wt: 293.3 g/mol
InChI Key: MYTIRMUEWSAUJQ-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves the condensation of 2,4-dimethylaniline with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the Biginelli reaction, which involves the condensation of ethyl acetoacetate, benzaldehyde, and urea, can be adapted to synthesize this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits potential antimicrobial and anticancer properties, making it a subject of study in biological research.

    Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dimethylphenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

90034-78-9

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-4-oxo-1H-quinoline-8-carboxylic acid

InChI

InChI=1S/C18H15NO3/c1-10-6-7-12(11(2)8-10)15-9-16(20)13-4-3-5-14(18(21)22)17(13)19-15/h3-9H,1-2H3,(H,19,20)(H,21,22)

InChI Key

MYTIRMUEWSAUJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O)C

Origin of Product

United States

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